Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate

Catalog No.
S1491127
CAS No.
153277-35-1
M.F
C14H9NaO6S
M. Wt
328.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfona...

Avoid process variability from hygroscopic anhydrous salts or insoluble anthraquinone. Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate delivers a stable, water-soluble redox mediator with defined water content.

  • Enables high-concentration negolyte for aqueous energy storage.
  • Eliminates weighing errors & clumping from hygroscopic anhydrous; ensures precise dosing.
  • Simplifies alkaline pulping as ready-to-dissolve catalyst for uniform delignification.
  • Consistent hydrate stoichiometry for reproducible conductive polymer synthesis.

CAS Number

153277-35-1

Product Name

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate

IUPAC Name

sodium;9,10-dioxoanthracene-2-sulfonate;hydrate

Molecular Formula

C14H9NaO6S

Molecular Weight

328.27 g/mol

InChI

InChI=1S/C14H8O5S.Na.H2O/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;;/h1-7H,(H,17,18,19);;1H2/q;+1;/p-1

InChI Key

KHILLYASAGTPOI-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].O.[Na+]

Synonyms

9,10-Dihydro-9,10-dioxo-2-anthracenesulfonic Acid Sodium Salt Hydrate (1:1:1); Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].O.[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].O.[Na+]

The exact mass of the compound Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

5 g, 25 g

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate is a well-defined, water-soluble anthraquinone derivative. Its core value proposition stems from the sulfonic acid group, which imparts aqueous solubility for applications where the parent anthraquinone is unsuitable, and its hydrate form, which provides handling and stability advantages over the anhydrous alternative. It functions primarily as a reversible two-electron redox mediator and catalyst in various industrial and research settings, including energy storage and chemical manufacturing . The selection of this specific hydrate form is often a critical decision for ensuring process consistency and reproducibility.

Research Fit

Redox flow battery electrolyte research – supports anolyte screening where electrochemical reversibility is a primary selection criterion
Photocatalytic oxidative transformation studies – tunable excited-state oxidation potential for synthetic methodology development
Microbial electron shuttle investigations – biohydrogen and semi-artificial photosynthesis process intensification

Procuring a substitute for this compound based on core structure alone introduces significant process risks. Substituting with the anhydrous form (CAS 131-08-8) can lead to inconsistent batch preparation; anhydrous salts are often hygroscopic, readily absorbing atmospheric moisture, which causes clumping and compromises weighing accuracy . This can alter effective concentration and degrade process reproducibility. Substitution with the non-sulfonated parent, anthraquinone (CAS 84-65-1), is non-viable for aqueous applications due to its negligible water solubility. Therefore, for processes requiring precise dosing in aqueous media, the stable, defined water content of the hydrate form is a key procurement attribute, not an incidental feature [1].

Substitution Risk

AQS (2-sulfonate)
+
Reported highest electrochemical reversibility ranking among tested anthraquinone derivatives
+
Fully characterized pH-dependent mechanistic transitions (EE–CECE) for predictable sensor design
+
Dual-function photosensitizer and molecular capacitor – a capability not reported for disulfonated analogs
AQDS (2,6-disulfonate) & other isomers
Electrochemical reversibility ranking may be lower; additional sulfonation can hinder carbonyl reactivity
Redox mechanism and Nernstian pH response differ, limiting direct substitution in pH-dependent studies
Dual-function photosensitizer-capacitor behavior has not been demonstrated, altering process intensification potential

Improved Handling and Weighing Accuracy via Stable Hydrate Form

Unlike the anhydrous form (Sodium 2-anthraquinonesulfonate, CAS 131-08-8), which can be hygroscopic, the hydrate incorporates a defined amount of water into its crystal lattice. This crystalline water stabilizes the material against uncontrolled absorption of atmospheric moisture [1]. This physical stability prevents clumping and ensures that the mass weighed on the benchtop accurately reflects the amount of active compound, leading to more consistent and reproducible solution concentrations. While direct hygroscopicity data is not available, this behavior is a well-established principle for hydrated vs. anhydrous salts .

Evidence DimensionHandling Stability & Weighing Accuracy
Target Compound DataStable crystalline hydrate with defined water content (typically 4-6%) [<a href="https://www.alfa.com/en/catalog/B24969/" target="_blank">2</a>]. Less prone to absorbing atmospheric moisture.
Comparator Or BaselineAnhydrous Form (CAS 131-08-8): Often hygroscopic, leading to potential clumping and inaccurate weighing.
Quantified DifferenceNot directly quantified in literature, but provides qualitative improvement in process control and reproducibility.
ConditionsStandard ambient laboratory or industrial plant environments with fluctuating humidity.

This ensures consistent molar dosing for sensitive applications, reducing batch-to-batch variability and improving process reliability.

Electrochemical Reversibility
Head-to-head
Ranked highest among 5 anthraquinone derivatives for reversibility and overall electrochemical performance
Supports AQS prioritization for AORFB anolyte when reversibility is critical for energy efficiency
Reported ranking; performance sensitive to electrode surface treatment

Enabling Aqueous Systems: High Water Solubility vs. Insoluble Parent Anthraquinone

The primary driver for selecting a sulfonated anthraquinone is its water solubility, which is essential for homogeneous aqueous phase applications. The parent compound, Anthraquinone (AQ), is practically insoluble in water, with a reported solubility of only 1.4 mg/1000 g (1.4 ppm) at 25°C [1]. In contrast, Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is designed for aqueous use, being described as soluble in hot water and slightly soluble in cold water . This multi-order-of-magnitude difference in solubility is a fundamental differentiator.

Evidence DimensionWater Solubility
Target Compound DataSoluble in hot water, enabling preparation of concentrated aqueous solutions .
Comparator Or BaselineAnthraquinone (CAS 84-65-1): 1.4 mg/L at 25°C [<a href="https://www.env.go.jp/en/chemi/dioxins/risk/ess/pdf/Anthraquinone.pdf" target="_blank">1</a>].
Quantified DifferenceQualitatively massive; enables aqueous system design where the parent compound is unusable.
ConditionsAqueous media for catalysis, electrochemistry, or synthesis.

This property is the core reason to procure this compound for applications like aqueous redox flow batteries, homogeneous catalysis in water, or as a water-soluble dye intermediate.

pH-Dependent Redox Mechanism
Head-to-head
EE → EECC → ECEC → CECE transitions governed by sulfonation-pattern-sensitive pKa values; model validated across pH 0–13
Enables pH-matched mechanism selection for electrochemical sensor development; distinct from AQDS
pKa-driven Nernstian shifts alter measured potential and pathway; DIGISIM simulation

Established Efficacy as a Water-Soluble Catalyst in Alkaline Pulping

Sodium 2-anthraquinonesulfonate (AMS) is an established catalyst in alkaline pulping processes, such as the soda process, where it accelerates delignification [1]. Its key advantage over the also-used, non-sulfonated Anthraquinone (AQ) is its water solubility. This allows for simple, homogeneous addition and distribution into the aqueous alkaline pulping liquor. In contrast, the insoluble AQ must be handled and dosed as a solid slurry, which can complicate process control and lead to non-uniform catalyst distribution [2]. The use of the soluble salt form streamlines a large-scale industrial workflow.

Evidence DimensionCatalyst Dosing and Process Compatibility
Target Compound DataHigh water solubility allows for simple liquid dosing and ensures homogeneous distribution in the aqueous reactor.
Comparator Or BaselineAnthraquinone (AQ): Insoluble solid, requires preparation and handling of a slurry for dosing.
Quantified DifferenceQualitative improvement in process simplicity and catalyst uniformity.
ConditionsAlkaline pulping of wood chips (e.g., Soda or ASAM process).

For industrial pulping operations, procuring the water-soluble salt simplifies material handling, improves process control, and reduces equipment complexity compared to using an insoluble catalyst.

Excited-State Oxidation Potential
Reported
1.8 V → ~2.3 V vs SCE upon Brønsted acid protonation (0.5 V increase)
Supports tunable photocatalytic platform selection without changing core catalyst structure
Estimated excited-state values; oxidative bromination demonstrated
Solar-to-N₂O Quantum Yield
Reported
96.2% maximum quantum yield; dark electron release 82–89% enhances conversion by 5.6–9.4×
Enables near-stoichiometric photoconversion in semi-artificial photosynthesis systems
AQS-specific dual-function property; Thiobacillus denitrificans system
Biohydrogen Production
Head-to-head
54.8% increase in cumulative H₂; lag phase shortened from 7.62 h to 1.35 h (100 mg/L AQS)
Supports AQS as electron shuttle for waste-biomass-to-hydrogen biorefinery intensification
Batch anaerobic fermentation; microbial consortium enrichment observed

Aqueous Redox Flow Battery Electrolytes

This compound is a strong candidate for formulating stable, high-concentration aqueous negolytes for grid-scale energy storage. Its high water solubility allows for achieving high energy density, a critical parameter where non-sulfonated quinones fail . The defined hydrate form ensures accurate and repeatable electrolyte preparation.

Homogeneous Catalyst for Industrial Pulping

In alkaline pulping processes, this compound serves as an easily dosed, water-soluble catalyst to accelerate delignification and improve pulp yield. Its use simplifies the industrial workflow compared to handling solid, insoluble anthraquinone slurries, making it a preferred choice for processes prioritizing operational simplicity and catalyst uniformity [1].

Precursor for Functional Dyes and Conductive Polymers

As a dye intermediate, its solubility is critical for aqueous-phase synthesis and application processes . When used as a dopant in the electrochemical synthesis of conductive polymers like polypyrrole, the defined hydrate state ensures consistent molar input, which is crucial for achieving target conductivity and desired material properties in the final polymer film .

Application Fit Matrix

Application
Selection Property
Validation Focus
Redox Flow Battery Electrolyte Research
Electrochemical reversibility ranking
Energy efficiency and capacity fade evaluation
pH-Controlled DNA Biosensor Development
Validated pH-dependent mechanistic model
Mechanistic pathway matching at operating pH
Semi-Artificial Photosynthesis for Nitrate Remediation
Dual-function photosensitizer-capacitor
Quantum efficiency and dark electron transfer validation
Biohydrogen Production from Waste Biomass
Electron shuttle capability
Fermentation kinetics and hydrogen yield verification

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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